
1-(2,5-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is a chemical compound with a molecular formula of C12H17Cl2N2·HCl. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorobenzyl group and an amine group, forming a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 2,5-dichlorobenzyl chloride undergoes nucleophilic substitution with piperidine to form 1-(2,5-Dichloro-benzyl)-piperidine.
Amine Introduction: The resulting 1-(2,5-Dichloro-benzyl)-piperidine is then reacted with ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted benzyl or piperidine derivatives.
Applications De Recherche Scientifique
1-(2,5-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride: Similar structure but with a piperazine ring instead of piperidine.
1-(2,5-Dichloro-benzyl)-piperidin-4-yl-methanamine hydrochloride: Similar structure with a methanamine group.
Uniqueness
1-(2,5-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride is unique due to its specific substitution pattern and the presence of both benzyl and amine groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and industrial processes.
Propriétés
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;/h1-2,7,11H,3-6,8,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAQMDOQCOWQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898975.png)
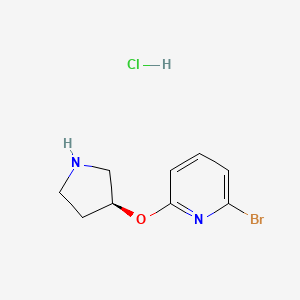
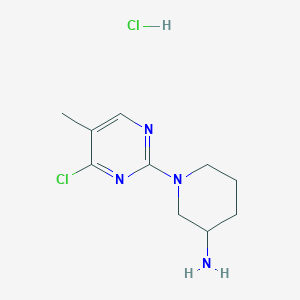
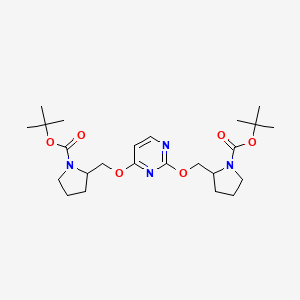
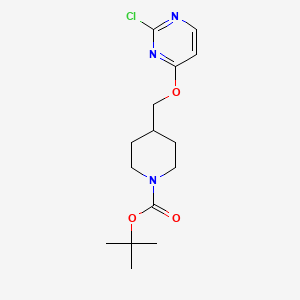
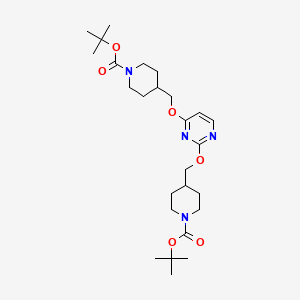

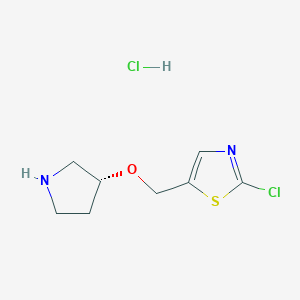
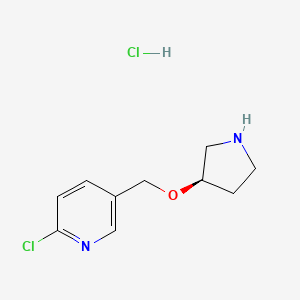
![[1-(5-Chloro-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B7899021.png)
![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899023.png)
![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7899037.png)

